molecular formula C15H17NO3 B8666103 Ethyl 2-methyl-5-(2-phenylethyl)-1,3-oxazole-4-carboxylate CAS No. 52115-99-8

Ethyl 2-methyl-5-(2-phenylethyl)-1,3-oxazole-4-carboxylate

Cat. No. B8666103
CAS RN: 52115-99-8
M. Wt: 259.30 g/mol
InChI Key: DBQRAJVDAQDSGS-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-5-(2-phenylethyl)-1,3-oxazole-4-carboxylate is a useful research compound. Its molecular formula is C15H17NO3 and its molecular weight is 259.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-methyl-5-(2-phenylethyl)-1,3-oxazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-methyl-5-(2-phenylethyl)-1,3-oxazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

52115-99-8

Product Name

Ethyl 2-methyl-5-(2-phenylethyl)-1,3-oxazole-4-carboxylate

Molecular Formula

C15H17NO3

Molecular Weight

259.30 g/mol

IUPAC Name

ethyl 2-methyl-5-(2-phenylethyl)-1,3-oxazole-4-carboxylate

InChI

InChI=1S/C15H17NO3/c1-3-18-15(17)14-13(19-11(2)16-14)10-9-12-7-5-4-6-8-12/h4-8H,3,9-10H2,1-2H3

InChI Key

DBQRAJVDAQDSGS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC(=N1)C)CCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1 g. of ethyl 2-acetamido-3-oxo-5-phenylvalerate is dissolved in 4 ml. of thionyl chloride, and the solution heated for 15 minutes. The reaction mixture is then evaporated under vacuum to obtain a residue which is then washed with 10 ml. of 5% aqueous sodium bicarbonate solution, then extracted twice with 25 ml. of methylene chloride. The combined extracts are then evaporated under vacuum to obtain ethyl 2-methyl-5-phenethyl-4-oxazolecarboxylate as an oil.
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ethyl 2-acetamido-3-oxo-5-phenylvalerate
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Synthesis routes and methods II

Procedure details

To the entire oily residue obtained in Step A is added at 0° C., 60 ml. of thionyl chloride and the resulting mixture refluxed for 40 minutes. The reaction mixture is then cooled and evaporated (under vacuum) to obtain a residue. The residue is dissolved in methylene chloride, and the solution washed with 5% aqueous sodium bicarbonate (100 ml.). The organic layer is then dried over anhydrous sodium sulfate and evaporated (under vacuum) to obtain the title compound as a crude residue.
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